1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol
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Overview
Description
1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol is an organic compound characterized by the presence of a chlorobenzyl group, a sulfonyl group, and a methylphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol typically involves the reaction of 4-chlorobenzyl chloride with 4-methylphenyl sulfone in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol
- 1-[(4-Methylbenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol
- 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methoxyphenyl)-2-propanol
Comparison: Compared to similar compounds, 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol exhibits unique properties due to the presence of both chlorobenzyl and methylphenyl groups. This combination enhances its reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2-(4-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3S/c1-13-3-7-15(8-4-13)17(2,19)12-22(20,21)11-14-5-9-16(18)10-6-14/h3-10,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZXYAETRUTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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